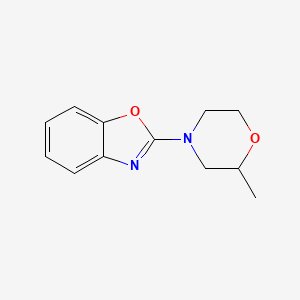
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is also known as MMBX and has been synthesized using different methods.
科学的研究の応用
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
作用機序
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes, which leads to its anti-cancer and anti-inflammatory properties. It has also been proposed that the compound forms a complex with metal ions, which leads to its use as a fluorescent probe.
Biochemical and Physiological Effects:
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce the size of tumors and inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been found to selectively bind to certain metal ions, which makes it a potential tool for studying metal ion transport in biological systems.
実験室実験の利点と制限
One advantage of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its potential applications in various fields of scientific research. It has been found to have anti-cancer and anti-inflammatory properties, and it can also be used as a fluorescent probe. Additionally, it is relatively easy to synthesize and can be obtained in high purity.
One limitation of using 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole in lab experiments is its limited solubility in water, which can make it difficult to use in biological systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research can be done on its use as a fluorescent probe for detecting metal ions in biological systems. Finally, more studies can be conducted to fully understand its mechanism of action and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole is a heterocyclic compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been found to have anti-cancer and anti-inflammatory properties. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, its limited solubility in water and unclear mechanism of action are limitations that need to be addressed in future research.
合成法
2-(2-Methylmorpholin-4-yl)-1,3-benzoxazole can be synthesized using different methods. One of the methods involves the reaction of 2-amino-4-methylmorpholine and 2-carboxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-methylmorpholine and 2-hydroxybenzaldehyde in the presence of a base. These methods have been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
2-(2-methylmorpholin-4-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-8-14(6-7-15-9)12-13-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBRVFDQBMYYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
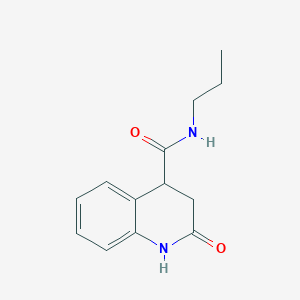

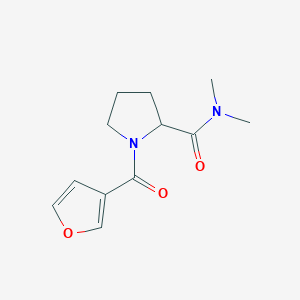
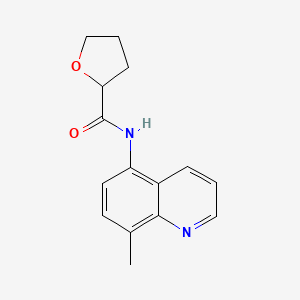
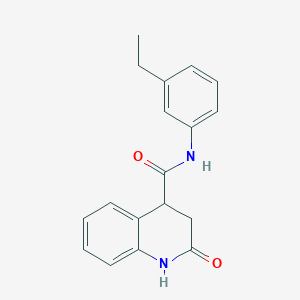
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)